molecular formula C6H12ClN3 B2946961 1-Propyl-1H-pyrazol-5-amine hydrochloride CAS No. 2172096-53-4

1-Propyl-1H-pyrazol-5-amine hydrochloride

Cat. No.: B2946961
CAS No.: 2172096-53-4
M. Wt: 161.63
InChI Key: BKPRTERJGRNSAH-UHFFFAOYSA-N
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Description

1-Propyl-1H-pyrazol-5-amine is an organic compound with the molecular weight of 125.17 . It is a liquid at room temperature and is stored at -20°C . The IUPAC name for this compound is 1-propyl-1H-pyrazol-5-ylamine .


Synthesis Analysis

Pyrazole derivatives, including 1-Propyl-1H-pyrazol-5-amine, are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . The synthesis of pyrazole derivatives is an important area of organic chemistry due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Molecular Structure Analysis

The molecular structure of 1-Propyl-1H-pyrazol-5-amine consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles, including 1-Propyl-1H-pyrazol-5-amine, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are synthesized from α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation .


Physical and Chemical Properties Analysis

1-Propyl-1H-pyrazol-5-amine is a liquid at room temperature . It has a molecular weight of 125.17 . The compound is stored at -20°C .

Scientific Research Applications

Functional Modification of Polymers

Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amines, including pyrazole derivatives, to form amine-treated polymers. These modifications enhanced the thermal stability and exhibited promising antibacterial and antifungal activities, suggesting potential for medical applications (Aly & El-Mohdy, 2015).

Chemodivergent Synthesis

A library of 4H-pyrazol-6-amines was synthesized using a multicomponent domino reaction in aqueous media, demonstrating the versatility of pyrazole compounds in generating densely functionalized molecules for potential use in drug discovery and material science (Prasanna, Perumal, & Menéndez, 2013).

Antitumor and Antibacterial Activities

Pyrazole derivatives have been synthesized and characterized, with studies revealing their structure-activity relationships. These compounds exhibited significant antitumor, antifungal, and antibacterial activities, identifying pharmacophore sites for potential therapeutic applications (Titi et al., 2020).

C-H Amination

Research has explored the intermolecular C-H amination of pyrazol-5(4H)-ones, demonstrating a method for functionalizing these compounds under mild conditions. This process highlights the utility of pyrazole derivatives in the development of new synthetic methodologies for complex molecule construction (Wu et al., 2014).

Microwave Synthesis

Microwave-assisted synthesis techniques have been developed for pyrazole-5-amines, offering rapid and efficient routes to these compounds with minimal purification requirements. This approach underscores the potential for pyrazole derivatives in facilitating quick and clean synthetic processes in organic chemistry (Everson et al., 2019).

Future Directions

Pyrazole derivatives, including 1-Propyl-1H-pyrazol-5-amine, continue to be a focus of research due to their wide range of applications. Researchers are focusing on preparing this functional scaffold and finding new and improved applications . The goal is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Properties

IUPAC Name

2-propylpyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-2-5-9-6(7)3-4-8-9;/h3-4H,2,5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPRTERJGRNSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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